2-Chlorobenzo[d]thiazole-5-sulfonyl chloride
Overview
Description
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S2 and a molecular weight of 268.14 g/mol . It is a derivative of benzothiazole, featuring a sulfonyl chloride group at the 5-position and a chlorine atom at the 2-position of the benzothiazole ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride typically involves the chlorination of benzo[d]thiazole-5-sulfonic acid . The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
- Dissolve benzo[d]thiazole-5-sulfonic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or phosphorus pentachloride to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Substitution: The chlorine atom at the 2-position can participate in electrophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form benzo[d]thiazole-5-sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Hydrolysis: The reaction is typically carried out in aqueous or acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Substituted Benzothiazoles: Formed from electrophilic substitution reactions.
Benzo[d]thiazole-5-sulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives . The chlorine atom at the 2-position can undergo electrophilic substitution reactions, allowing for further functionalization of the benzothiazole ring .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Similar structure but lacks the sulfonyl chloride group.
Benzo[d]thiazole-5-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 2-position.
2-Chloro-1,3-benzothiazole-4-sulfonyl chloride: Similar structure with the sulfonyl chloride group at the 4-position.
Uniqueness
2-Chlorobenzo[d]thiazole-5-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the chlorine atom at specific positions on the benzothiazole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJQGQZTMSDKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269656 | |
Record name | 2-Chloro-5-benzothiazolesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-49-7 | |
Record name | 2-Chloro-5-benzothiazolesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6608-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-benzothiazolesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-benzothiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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